Sulfometuron
Overview
Description
Sulfometuron is an organic compound used primarily as a herbicide. It belongs to the sulfonylurea class of herbicides and functions by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . This inhibition disrupts cell division and growth in plants, making this compound effective in controlling a wide range of annual and perennial grasses and broad-leaved weeds .
Scientific Research Applications
Sulfometuron has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
This compound primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .
Mode of Action
This compound interacts with its target, ALS, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in cell division and the synthesis of amino acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts the first step in this pathway, leading to a deficiency of these essential amino acids .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by various factors. For instance, the sorption and desorption coefficients of this compound in soils were calculated by the Freundlich equation . The sorption of this compound varies among different soil groups, affecting its bioavailability .
Result of Action
The inhibition of ALS by this compound results in a halt in cell division and the synthesis of amino acids . This leads to the death of the targeted plants, making this compound an effective herbicide .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the sorption and desorption of this compound in soils can be affected by the physical-chemical attributes of the soil . Factors such as total organic carbon, cation exchange capacity, and pH can influence the mobility and bioavailability of this compound . Therefore, understanding these interactions can help optimize the use of this compound and minimize the risk of environmental contamination .
Safety and Hazards
Future Directions
The environmental fate of herbicides like Sulfometuron in soils depends on the interactions between them . Multivariate analysis can support studies on herbicides’ behavior in the soil to interpret better the properties that affect herbicides’ mobility . This could lead to improved usage practices for individual species and site factors .
Biochemical Analysis
Biochemical Properties
Sulfometuron plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell growth in target plants. This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate. This interaction is highly specific and leads to the accumulation of toxic intermediates, ultimately causing plant death .
Cellular Effects
This compound affects various types of cells and cellular processes, primarily in plants. It inhibits cell division and elongation by disrupting the synthesis of essential amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Inhibition of ALS by this compound leads to a cascade of cellular events, including the downregulation of genes involved in amino acid biosynthesis and the upregulation of stress response genes. This results in impaired cell function and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS by this compound is competitive, meaning that the herbicide competes with the natural substrate (pyruvate) for binding to the enzyme. This competitive inhibition results in the accumulation of toxic intermediates, which disrupt cellular processes and lead to plant death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by environmental factors such as temperature, pH, and microbial activity. Studies have shown that this compound remains stable under neutral to slightly acidic conditions but degrades more rapidly under alkaline conditions. Long-term exposure to this compound can lead to the development of resistance in target plant populations, necessitating higher doses for effective control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the threshold for toxic effects varies among different animal species, with some species being more sensitive to this compound than others. High doses of this compound can also lead to oxidative stress and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. In plants, this compound is metabolized by hydroxylation, demethylation, and conjugation with glutathione. These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. The metabolites of this compound are generally less toxic than the parent compound and are excreted from the plant cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots via the xylem. Within the plant cells, this compound can bind to transport proteins and be sequestered in vacuoles or other cellular compartments. The distribution of this compound within the plant is influenced by factors such as plant species, growth stage, and environmental conditions .
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts, where acetolactate synthase is located. This compound can also be found in other cellular compartments such as the cytoplasm and vacuoles. The localization of this compound within the chloroplasts is facilitated by targeting signals that direct the herbicide to the site of action. Post-translational modifications of this compound can also influence its localization and activity within the plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfometuron can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with methyl 2-chlorosulfonylbenzoate. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and a mobile phase consisting of water and acetonitrile, adjusted to a specific pH with phosphoric acid . This method ensures the production of this compound with consistent quality and efficacy.
Chemical Reactions Analysis
Types of Reactions
Sulfometuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron is similar to other sulfonylurea herbicides, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific efficacy against a broader range of weed species and its unique chemical structure, which allows for different reaction pathways and applications . Additionally, this compound’s environmental behavior, such as its sorption and desorption characteristics in various soil types, provides distinct advantages in certain agricultural settings .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMKKCQHDROFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225213 | |
Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74223-56-6 | |
Record name | Sulfometuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfometuron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOMETURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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